![molecular formula C18H23N3O4 B4017908 1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to the target compound, involves multi-step chemical reactions. A notable approach includes the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis–decarboxylation processes. These methods yield pyrrolidine-2,4-diones, which can be further acylated to produce 3-acyltetramic acids, demonstrating the versatility and complexity of synthesizing these compounds (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by their cyclic backbone, which can be analyzed using techniques like X-ray crystallography. This analysis reveals the conformational aspects and the geometric relationship between different substituents, providing insight into the compound's chemical behavior and potential interactions with biological targets. For instance, the crystal structure of related compounds shows a planar arrangement of the pyrrolidine ring with substituents, such as ethoxy carbonyl moieties, indicating the importance of molecular geometry in their biological activities (Patel et al., 2012).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including acylation, to produce a wide range of functionalized compounds. These reactions are essential for modifying the chemical properties of the core structure, thereby enhancing its biological activity or altering its physical properties for specific applications. The efficient synthesis protocols involve the use of Lewis acids, such as boron trifluoride–diethyl ether, highlighting the compound's reactivity and the potential for diverse chemical transformations (Jones et al., 1990).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-oxoazepan-3-yl)amino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-13-8-6-12(7-9-13)21-16(22)11-15(18(21)24)20-14-5-3-4-10-19-17(14)23/h6-9,14-15,20H,2-5,10-11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGBNBOJXIBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-phenyl)-3-(2-oxo-azepan-3-ylamino)-pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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